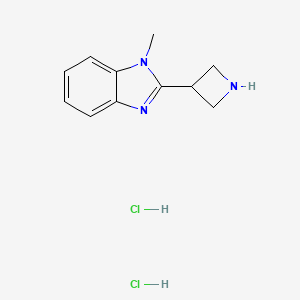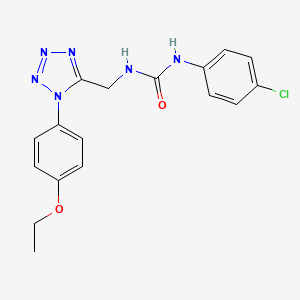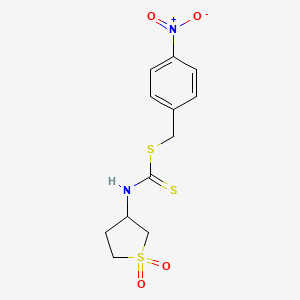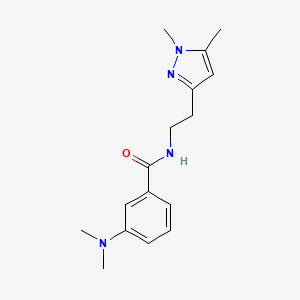![molecular formula C15H20N4O2 B2999992 2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034245-97-9](/img/structure/B2999992.png)
2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a new flavouring substance . It is also known as 2,4-Imidazolidinedione, 3- [1- [ (3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-4-yl]-1- [ (3-hydroxy phenyl) methyl (synonymous to S6821) by Firmenich Belgium SA and Firmenich (UK) .
Molecular Structure Analysis
The molecular weight of this compound is 409.44 and its chemical formula is C21H23N5O4 . It is a white solid with an unremarkable aroma .Physical And Chemical Properties Analysis
This compound is practically insoluble to insoluble in water but soluble in phosphate buffer, pH 7.1 . It is also soluble in ethanol . The boiling point is not available . The compound has a minimum assay of 99% . Other requirements include a melting point of 164-165º .Scientific Research Applications
Synthesis and Application in Antimicrobial Agents
Compounds incorporating structures similar to the mentioned chemical have been synthesized for antimicrobial testing. For instance, the synthesis of new heterocycles incorporating antipyrine moiety demonstrated antimicrobial properties. These compounds were evaluated for their effectiveness against various microbes, showcasing potential in developing new antimicrobial agents (Bondock et al., 2008).
Coordination Polymers and Structural Characterization
Research into coordination polymers prepared from structurally related ligands to the mentioned compound reveals the synthesis and structural characterization of novel coordination frameworks. These studies offer insights into the assembly processes and potential applications in materials science, highlighting the structural versatility and functional potential of such compounds (Hawes & Kruger, 2014).
Novel Isoxazolines and Isoxazoles Derivatives
The synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition has been explored. These compounds represent a class of heterocyclic compounds with potential applications in medicinal chemistry and as building blocks in organic synthesis (Rahmouni et al., 2014).
Insecticidal Properties
The exploration of new heterocycles incorporating a thiadiazole moiety for insecticidal properties against specific pests, such as the cotton leafworm, highlights the potential of such compounds in developing new insecticides. This research underscores the utility of structurally related compounds in agricultural applications (Fadda et al., 2017).
Antioxidant Activity
Studies on pyrazole-acetamide derivatives have shown significant antioxidant activity. The synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives elucidate the effect of hydrogen bonding on the self-assembly process, showcasing potential applications in medicinal chemistry and materials science (Chkirate et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is a new flavoring substance and has been used as a flavor modifier
Mode of Action
It is known to modify the flavor profile of various food categories , but the specific interactions with its targets and the resulting changes are yet to be elucidated.
Pharmacokinetics
Acute exposures were calculated at 0.12 mg/kg bw/d in adults and 0.30 mg/kg bw/d in children .
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-10-13(11(2)21-18-10)7-15(20)16-8-12-9-17-19-6-4-3-5-14(12)19/h9H,3-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRURLWARMMDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=C3CCCCN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2999911.png)
![1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2999912.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2999915.png)
![4-[5-(2,5-dichloro-3-thienyl)-1H-pyrazol-1-yl]phenyl methyl ether](/img/structure/B2999918.png)


![6-(4-Prop-2-ynylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2999925.png)

![3,4-diethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2999929.png)


